molecular formula C5H3ClN2O3 B12356925 5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid

5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid

Katalognummer: B12356925
Molekulargewicht: 174.54 g/mol
InChI-Schlüssel: JWPQGHQSGUZTKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid is a heterocyclic compound containing a pyrazine ring substituted with a chlorine atom and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with a suitable nucleophile, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of advanced materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its potential use as a kinase inhibitor, where it interferes with the phosphorylation process essential for cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-chloro-2-pyrazinecarboxylic acid
  • 3-oxo-2H-pyrazine-2-carboxylic acid
  • 5-methyl-2-pyrazinecarboxylic acid

Uniqueness

5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the carboxylic acid group provides opportunities for further functionalization.

Eigenschaften

Molekularformel

C5H3ClN2O3

Molekulargewicht

174.54 g/mol

IUPAC-Name

5-chloro-3-oxo-2H-pyrazine-2-carboxylic acid

InChI

InChI=1S/C5H3ClN2O3/c6-2-1-7-3(5(10)11)4(9)8-2/h1,3H,(H,10,11)

InChI-Schlüssel

JWPQGHQSGUZTKP-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(C(=O)N=C1Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.